1-Bromo-2-(2-iodoethyl)benzene
Description
1-Bromo-2-(2-iodoethyl)benzene is a halogenated aromatic compound featuring bromine and iodine substituents on a benzene ring connected via an ethyl chain. The presence of both bromine and iodine introduces unique reactivity patterns, particularly in cyclization and cross-coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediate production .
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-2-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8BrI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 |
InChI Key |
GJQCBCRCLGMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 1-Bromo-2-(2-bromoethyl)benzene ():
This compound replaces iodine with bromine on the ethyl chain. Kinetic studies show that cyclization rates of its aryllithium derivatives are slower than those of 1-bromo-2-(2-iodoethyl)benzene due to weaker C–Br bond polarization compared to C–I. Methoxy substituents (e.g., 4,5-dimethoxy derivatives) further accelerate cyclization by stabilizing transition states through electron-donating effects . - 1-Bromo-2-iodobenzene (CAS 583-55-1, ):
A simpler analogue lacking the ethyl linker. It has a molecular weight of 282.99 g/mol and a boiling point of ~393–530 K. The absence of the ethyl group limits its utility in forming fused ring systems but enhances stability in storage .
Oxygen-Containing Derivatives
- 1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8, ):
Features a difluoromethoxy group instead of the iodoethyl chain. This substitution increases polarity, improving solubility in polar solvents. Its applications include serving as a fluorinated intermediate in agrochemical synthesis . - 1-Bromo-2-(2-butoxyethoxy)benzene (CAS 1249279-08-0, ):
Contains an ether chain, enhancing hydrophilicity. Such derivatives are less reactive in radical-mediated reactions but excel in nucleophilic substitutions due to the electron-rich oxygen atom .
Alkenyl and Alkynyl Derivatives
- 1-Bromo-2-(phenylethynyl)benzene (): The ethynyl group enables Sonogashira coupling, forming extended π-conjugated systems. This contrasts with the iodoethyl group, which is more prone to elimination or nucleophilic displacement .
- 1-Bromo-2-(1-phenylethenyl)benzene ():
The ethenyl substituent facilitates Diels-Alder reactions but introduces steric hindrance, reducing regioselectivity in cross-couplings compared to the iodoethyl analogue .
Cyclization Reactions
This compound undergoes rapid intramolecular cyclization via aryllithium intermediates, forming indane derivatives. In contrast, 1-bromo-2-(2-bromoethyl)benzene requires higher temperatures or Lewis acid catalysts due to slower kinetics .
Halogen Exchange
The iodine atom in this compound can be selectively replaced in Stille or Suzuki couplings, whereas chloro analogues (e.g., 1-bromo-2-(2-chloro-2-methylpropyl)benzene, ) require harsher conditions for substitution .
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